![molecular formula C19H20N4O3S2 B2954411 5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 946347-03-1](/img/structure/B2954411.png)

5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

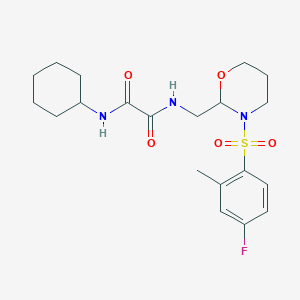

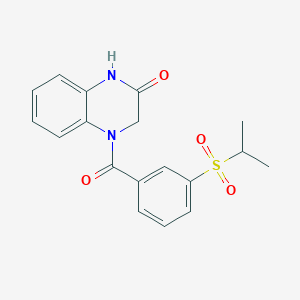

5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound that has gained increasing interest in the scientific community due to its potential applications in various fields of research and industry. It has a molecular weight of 416.52 and a molecular formula of C19 H20 N4 O3 S2 .

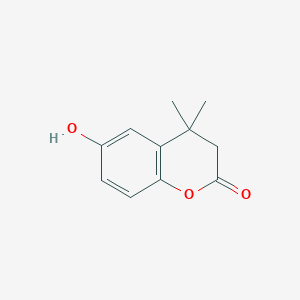

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a pyridazine ring, and a morpholine ring . The compound is achiral, with a logP of 3.6603, a logD of 3.6586, and a logSw of -3.7854 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

This compound is described as having a molecular weight of 416.52 and a molecular formula of C19 H20 N4 O3 S2 . It has a logP of 3.6603, a logD of 3.6586, and a logSw of -3.7854 . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación

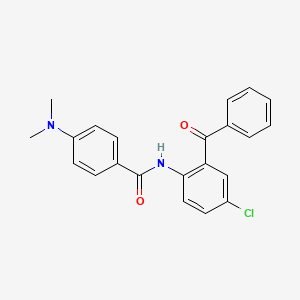

Organic Synthesis and Chemical Reactions

This compound and related derivatives have been explored for their utility in organic synthesis, showcasing innovations in odorless oxidation processes and nucleophilic behavior. For instance, methyl 6-morpholinohexyl sulfide, a compound with a morpholine group similar to the one , was utilized as an efficient, odorless substitute for dimethyl sulfide in Corey–Kim and Swern oxidations, demonstrating an advancement in making these reactions more environmentally friendly and less offensive in odor (Nishide et al., 2004). Additionally, the nucleophilic behavior of 1-substituted morpholino ethenes provided insights into the reactivity of similar compounds, contributing to the understanding of their chemical properties (Ferri et al., 1978).

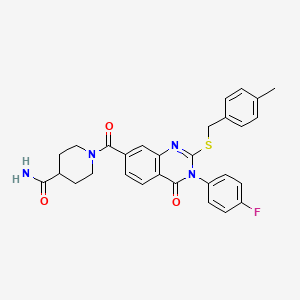

Anticancer and Antibacterial Applications

Research into the biological activities of sulfonamide derivatives, including structures incorporating morpholine groups, has revealed significant anticancer and antibacterial properties. A novel series of indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring showed promising inhibition against breast cancer cell lines, highlighting the potential of such compounds in cancer therapy (Gaur et al., 2022). Moreover, the modulation of antibiotic activity against multidrug-resistant strains by 4-(phenylsulfonyl) morpholine underscores the antimicrobial relevance of these compounds (Oliveira et al., 2015).

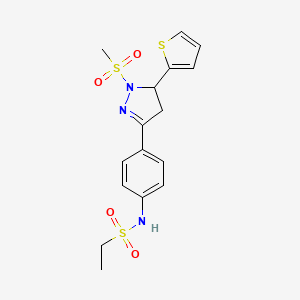

Enzyme Inhibition

Sulfonamide derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases, which play critical roles in physiological processes. For example, aromatic sulfonamide inhibitors of carbonic anhydrases exhibited nanomolar inhibitory concentration ranges, indicating their potential as therapeutic agents for conditions associated with these enzymes (Supuran et al., 2013).

Material Science and Luminescence

In the field of material science, the structural versatility of sulfonamide derivatives contributes to the development of novel materials. Tetranuclear lanthanide(III) sulfonate-phosphonate clusters based on similar structural motifs have been synthesized, displaying unique luminescent properties and magnetic interactions, suggesting applications in optoelectronics and magnetic materials (Du et al., 2006).

Mecanismo De Acción

Target of Action

It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to impact a variety of physiological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s logP value is 3.6603, and its logD value is 3.6586 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution within the body.

Result of Action

It is known that pyridazine derivatives have shown a wide range of pharmacological activities .

Propiedades

IUPAC Name |

5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-14-2-9-19(27-14)28(24,25)22-16-5-3-15(4-6-16)17-7-8-18(21-20-17)23-10-12-26-13-11-23/h2-9,22H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAWWBCVUGEIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2954328.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954335.png)

![N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954341.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2954347.png)

![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)